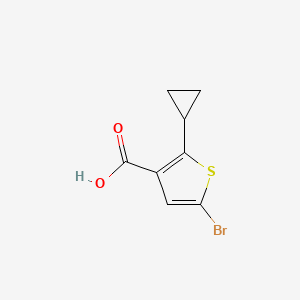

5-Bromo-2-cyclopropylthiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-cyclopropylthiophene-3-carboxylic acid (5-Br-2-CpT-3-COOH) is a synthetic organic compound belonging to the family of thiophenes. It is a versatile compound with many potential applications in scientific research. It has been used in various biochemical and physiological studies, as well as in the synthesis of other compounds. In addition, 5-Br-2-CpT-3-COOH has been used in the development of new drugs and in the study of drug-receptor interactions.

Wissenschaftliche Forschungsanwendungen

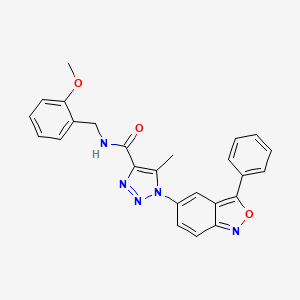

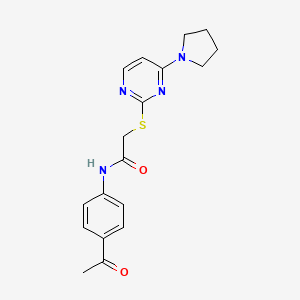

Synthesis and Biological Activity

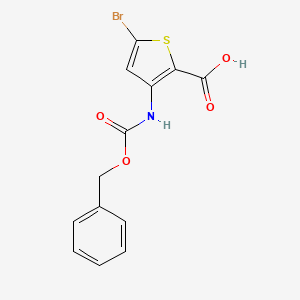

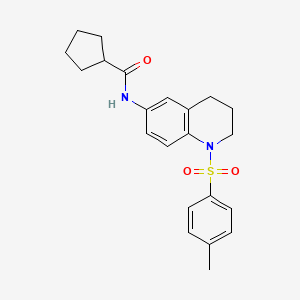

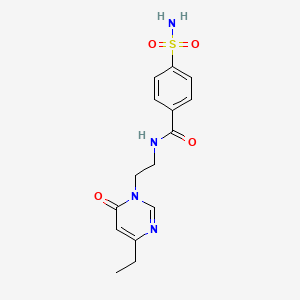

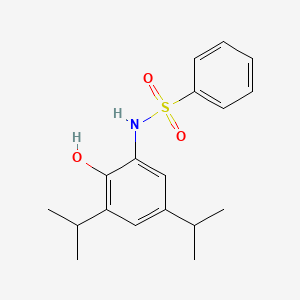

The compound 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif is utilized in the development of inhibitors for carbonic anhydrase isoenzymes, showcasing excellent inhibitory effects against human carbonic anhydrase isoenzymes I, II, IX, and XII, with inhibition constants in the low nanomolar range, indicating potential for therapeutic applications in conditions where these enzymes are implicated (Boztaş et al., 2015).

Material Science and Polymer Research

In material science, derivatives of thiophene carboxylic acids, similar to this compound, are explored for their utility in creating conductive polymers. For example, terthiophene-3′-carboxylic acid, a related compound, has been synthesized and polymerized to produce films exhibiting increased conductivity upon oxidation and demonstrating fast electrochromic switching, suggesting applications in electronic devices and smart materials (Lee, Shim, & Shin, 2002).

Organic Synthesis and Chemical Reactivity

In organic synthesis, the bromo and thiophene components of this compound provide versatile handles for further chemical modifications. For instance, the regio- and chemoselective bromination of cyclopentenones and related methodologies can be applied to synthesize bromo-substituted cyclopentenones, demonstrating the compound's role in facilitating the synthesis of complex organic molecules (Shirinian et al., 2012).

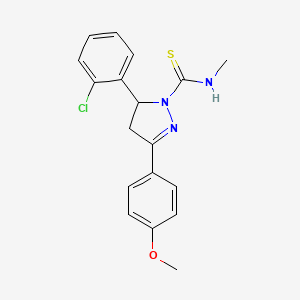

Drug Design and Pharmacological Research

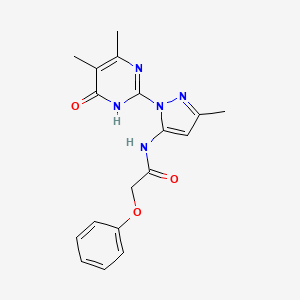

In pharmacological research, the structure of this compound can be instrumental in designing new therapeutic agents. The synthesis and evaluation of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, for example, highlight the potential of cyclopropylcarboxylic acid derivatives in the development of compounds with notable herbicidal and fungicidal activities (Tian et al., 2009).

Eigenschaften

IUPAC Name |

5-bromo-2-cyclopropylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-6-3-5(8(10)11)7(12-6)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSJHIPLWHUKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(S2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)